Dehydro Lovastatin

概要

説明

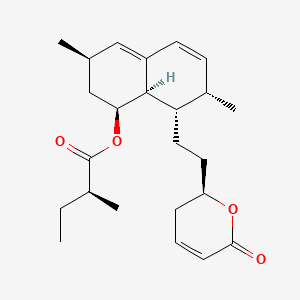

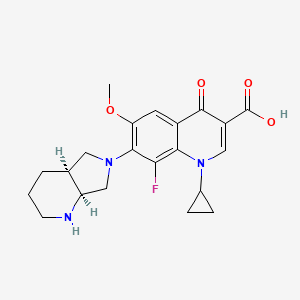

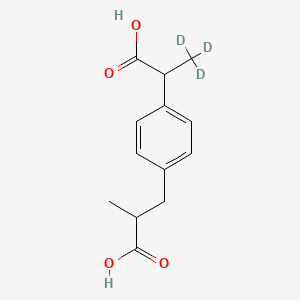

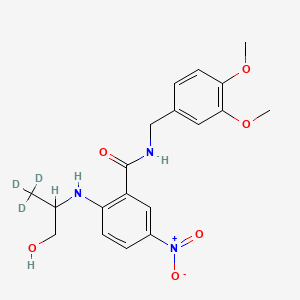

Dehydro Lovastatin is a pharmaceutical impurity that is structurally related to Lovastatin. Lovastatin is a well-known lipid-lowering agent that belongs to the class of statins, which are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. This compound shares a similar molecular structure with Lovastatin, with the molecular formula C24H30O6 and a molecular weight of 414.49 g/mol .

科学的研究の応用

Dehydro Lovastatin has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of statins.

Biology: Researchers use this compound to study the biological pathways involved in cholesterol biosynthesis and regulation.

Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for developing new lipid-lowering drugs.

Industry: this compound is used in the pharmaceutical industry for the production of various statin derivatives and as an intermediate in the synthesis of other compounds

作用機序

Target of Action

Dehydro Lovastatin, also known as Dehydromonacolin K, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver . By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . It is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid, a strong inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this step, this compound effectively reduces the production of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the levels of these lipids, thereby reducing the risk of cardiovascular diseases .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that statins like Lovastatin are metabolized by CYP3A4 isoenzymes , and their absorption can be influenced by factors such as food intake . The bioavailability of Lovastatin is less than 5% .

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of cholesterol levels in the body . This leads to a decrease in the risk of developing cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug interactions, especially at the metabolism level . Additionally, lifestyle factors such as diet and exercise can also influence the effectiveness of this compound in lowering cholesterol levels .

Safety and Hazards

Dehydro Lovastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化学分析

Biochemical Properties

Dehydro Lovastatin interacts with various enzymes, proteins, and other biomolecules. It is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . The chemical structures of statins, including this compound, govern their water solubility, influencing their absorption, distribution, metabolism, and excretion .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in specific cancer cell types .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . It is a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme reductase (HMG-CoA), a key enzyme involved in the regulation of cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that short half-life statins like lovastatin show maximum effect when taken in the evening

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of lovastatin have been shown to cause liver cell necrosis in rabbits and guinea pigs

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the cholesterol biosynthesis pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its transport is influenced by its chemical structure and water solubility

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that the enzymes involved in the synthesis of lovastatin, from which this compound is derived, are expressed in the endoplasmic reticulum and nuclear envelope

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Lovastatin involves the chemical modification of Lovastatin. One common method includes the dehydrogenation of Lovastatin under specific reaction conditions. This process typically involves the use of oxidizing agents to remove hydrogen atoms from the Lovastatin molecule, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using strains of Aspergillus terreus, which naturally produce Lovastatin. The Lovastatin is then chemically modified to produce this compound. This method ensures a consistent and high-yield production of the compound .

化学反応の分析

Types of Reactions: Dehydro Lovastatin undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce different derivatives.

Reduction: Reduction reactions can convert this compound back to Lovastatin or other related compounds.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

類似化合物との比較

Lovastatin: The parent compound from which Dehydro Lovastatin is derived.

Simvastatin: A semisynthetic derivative of Lovastatin with similar lipid-lowering properties.

Compactin: Another statin that shares a similar mechanism of action and is produced by Penicillium citrinum.

Uniqueness: this compound is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to other statins. These differences can influence its efficacy, side effects, and potential therapeutic applications .

特性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIVMHAGTHFLMO-OCAGQIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747447 | |

| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109273-98-5 | |

| Record name | Dehydromonacolin K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109273-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-(2-((2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109273985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R,7S,8S,8AR)-3,7-DIMETHYL-8-(2-((2R)-6-OXO-3,6-DIHYDRO-2H-PYRAN-2-YL)ETHYL)-1,2,3,7,8,8A-HEXAHYDRONAPHTHALEN-1-YL (2S)-2-METHYLBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BW5MV3UB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

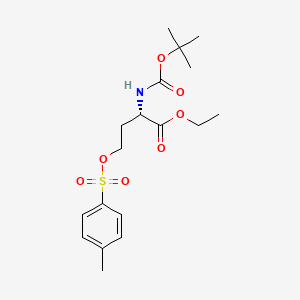

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)